Cas no 1936644-06-2 (1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol)
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol
- EN300-1879617
- 1936644-06-2
-
- Inchi: 1S/C13H14N2O/c1-2-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h2-8,10,13,16H,1,9H2
- InChI Key: SIRVAXYVORPAKI-UHFFFAOYSA-N
- SMILES: OC(C=C)C1C=NN(C=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38Ų
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1879617-1g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-5g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-10g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-0.05g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-0.1g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-0.25g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-0.5g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-1.0g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 1g |
$1229.0 | 2023-05-23 | ||
| Enamine | EN300-1879617-2.5g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1879617-5.0g |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol |
1936644-06-2 | 5g |
$3562.0 | 2023-05-23 |
1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol
Recent Advances in the Study of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) in Chemical Biology and Pharmaceutical Research
The compound 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol, which serves as a key intermediate in the development of novel bioactive molecules. Its structure, featuring a benzyl-substituted pyrazole core and an allylic alcohol moiety, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have successfully employed this compound in the synthesis of various derivatives with enhanced pharmacological properties.
In terms of biological activity, preliminary investigations have demonstrated that 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol exhibits promising interactions with several protein targets implicated in inflammatory and oncogenic pathways. Specifically, molecular docking studies have revealed its potential as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, suggesting its utility in the treatment of inflammation and cancer. These findings are supported by in vitro assays showing significant activity at micromolar concentrations.
Further research has explored the pharmacokinetic properties of this compound, with a focus on its metabolic stability and bioavailability. Advanced analytical techniques, including LC-MS and NMR spectroscopy, have been employed to characterize its metabolic pathways and identify potential metabolites. These studies are crucial for understanding the compound's behavior in biological systems and optimizing its drug-like properties.
The therapeutic potential of 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol is further underscored by its relatively low cytotoxicity in normal cell lines, as evidenced by recent cytotoxicity assays. This selective activity profile enhances its appeal as a lead compound for further development. Additionally, computational modeling studies have provided insights into its structure-activity relationships, guiding the design of more potent and selective analogs.
In conclusion, the compound 1-(1-benzyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS: 1936644-06-2) represents a promising candidate for pharmaceutical development, with demonstrated biological activity and favorable synthetic accessibility. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in drug discovery. Future studies should focus on in vivo validation of its therapeutic effects and the optimization of its pharmacological profile to advance its clinical potential.
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